molecular formula C13H9FO B3153982 5-Fluorobiphenyl-2-carbaldehyde CAS No. 76967-10-7

5-Fluorobiphenyl-2-carbaldehyde

Cat. No. B3153982
CAS RN: 76967-10-7
M. Wt: 200.21 g/mol
InChI Key: HPIMKRCDFOQWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobiphenyl-2-carbaldehyde is a chemical compound that is not widely documented in the literature. It is a derivative of biphenyl, which is a type of hydrocarbon with two connected phenyl rings .

Scientific Research Applications

Synthesis Methodologies

5-Fluorobiphenyl-2-carbaldehyde and its analogs have been a focal point in the synthesis of various organic compounds. In a study, new methodologies for synthesizing 3-fluoropyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, were developed. This approach involved electrophilic alpha,alpha-difluorination and subsequent aromatization, providing an efficient pathway to new fluorinated pyrroles (Surmont et al., 2009).

Biological Evaluation

A range of 4-arylthiophene-2-carbaldehyde compounds, structurally related to 5-Fluorobiphenyl-2-carbaldehyde, were synthesized and evaluated for their biological activities. These compounds displayed notable antibacterial and antiurease capabilities, highlighting the potential of fluorinated carbaldehydes in medicinal chemistry (Ali et al., 2013).

Spectroscopic Investigations

Spectroscopic studies of fluorinated carbaldehydes, like 5-(4-fluor-phenyl)-furan-2 carbaldehyde, provide insights into their structural and electronic properties. Density functional theory (DFT) calculations have been used to analyze the stability and properties of these compounds (Iliescu et al., 2002).

Thermodynamic Properties

Research on the thermodynamic properties of fluorinated carbaldehyde derivatives is crucial for understanding their behavior in different conditions. Studies like the one on 5-(nitrophenyl) furan-2-carbaldehyde isomers contribute to the optimization of synthesis and application processes (Dibrivnyi et al., 2015).

Sensor Applications

Fluorinated carbaldehydes have been used in the development of sensors. For example, a study on a colorimetric and ratiometric fluorescent sensor for biogenic primary amines utilized dicyanovinyl substituted phenanthridine conjugated probes, indicating the utility of such compounds in sensing technologies (Saravanakumar et al., 2020).

properties

IUPAC Name

4-fluoro-2-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIMKRCDFOQWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluorobiphenyl-2-carbaldehyde

Citations

For This Compound
1
Citations
J Zhang, D Shi, H Zhang, Z Xu, H Bao, H Jin, Y Liu - Tetrahedron, 2017 - Elsevier
A mild and efficient protocol for the synthesis of dibenzopyranones and pyrazolobenzopyranones was developed involving a copper(0)/Selectfluor system-catalyzed double Csingle …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.